molecular formula C14H15F3N6O B2702060 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2034466-65-2

4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2702060
CAS No.: 2034466-65-2
M. Wt: 340.31
InChI Key: MOPKZGVUORPWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . It contains a trifluoromethyl group, which is often used in pharmaceutical and agrochemical compounds due to its distinctive physical and chemical properties .


Synthesis Analysis

The synthesis of such compounds generally involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . The presence of these groups bestows many of the distinctive physical and chemical properties observed in this class of compounds .

Scientific Research Applications

Metabolic Pathways and Disposition in Humans
The compound 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine, as part of the chemical structure of specific pharmaceuticals like BMS-690514, demonstrates extensive metabolism in humans. BMS-690514, an inhibitor targeting epidermal growth factor and vascular endothelial growth factor receptors, shows rapid absorption and extensive metabolism involving multiple oxidation reactions and direct glucuronidation after oral administration. Less than 28% of the dose is recovered as the parent drug, indicating significant metabolic transformation. This pathway involves hydroxylation, direct ether glucuronidation, and secondary glucuronide conjugates, highlighting the compound's complex metabolic fate in human subjects (Christopher et al., 2010).

Neurological Imaging and Epilepsy Evaluation
In neurological research, derivatives of this compound, such as 18F-MPPF, have been utilized in PET imaging to enhance the specificity of epilepsy evaluations. The application of voxel-based analysis of asymmetry index maps of 18F-MPPF PET imaging has shown significant improvements in localizing the epileptogenic zone in temporal lobe epilepsies, demonstrating the compound's value in precise neurological diagnostics and the presurgical assessment of epilepsy (Didelot et al., 2010).

Cancer Imaging and Receptor Targeting
Compounds incorporating the this compound structure have been explored for their potential in cancer imaging, particularly through targeting sigma receptors overexpressed in breast cancer cells. Studies involving radiolabeled N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) indicate promising results for in vivo visualization of primary breast tumors, underscoring the therapeutic and diagnostic applications of this compound in oncology (Caveliers et al., 2002).

Glycolysis and Tumor Metabolism in Glioma
Emerging research has also focused on the application of derivatives like [18F]DASA-23, developed for non-invasive measurement of pyruvate kinase M2 (PKM2) levels in glioma through PET. PKM2's role in glycolysis and tumor metabolism makes it an important biomarker for glioblastoma, with [18F]DASA-23 showing potential for distinguishing between low-grade and high-grade gliomas based on PKM2 expression. This highlights the compound's significance in advancing glioma diagnostics and treatment strategies (Patel et al., 2019).

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily over the years . This suggests that there is significant potential for future research and development in this area, particularly in the fields of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-methoxy-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O/c1-24-12-2-3-18-13(21-12)23-6-4-22(5-7-23)11-8-10(14(15,16)17)19-9-20-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPKZGVUORPWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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